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Compound of Interest

Compound Name:
4-Chloro-5-iodo-2,6-

dimethylpyrimidine

CAS No.: 83410-16-6

Cat. No.: B1597617 Get Quote

Mechanistic Grounding & Reactivity Profile
Successful manipulation of this scaffold relies on exploiting the electronic and bond-energy

differences between the C-4 and C-5 positions.

The Reactivity Hierarchy

Position Substituent
Electronic
Character

Primary
Reactivity
Mode

Bond Energy
(Approx)

C-5 Iodine Soft Electrophile

Pd-Catalyzed

Cross-Coupling

(Suzuki,

Sonogashira,

Negishi)

C–I: ~228 kJ/mol

C-4 Chlorine Hard Electrophile

Nucleophilic

Aromatic

Substitution (

)

C–Cl: ~346

kJ/mol
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C-5 (Iodo): The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bond.

[1] In Palladium-catalyzed reactions, oxidative addition occurs preferentially at the C-I bond.

The C-5 position is not sufficiently electron-deficient to undergo

under mild conditions because it is not ortho or para to a ring nitrogen (it is meta-like).

C-4 (Chloro): This position is highly activated for nucleophilic attack. It is situated para to N-1

and ortho to N-3, making it electronically analogous to an acid chloride or 4-chloropyridine.

While it can participate in Pd-coupling, it is significantly slower to react than the C-5 iodide.

Steric Considerations (The "2,6-Dimethyl" Effect)
The methyl groups at C-2 and C-6 introduce steric bulk.

The C-6 Methyl is ortho to the C-5 Iodide. This steric hindrance can slow down oxidative

addition or transmetallation during Suzuki coupling. High-activity catalysts (e.g., Pd-SPhos or

Pd-XPhos) are often superior to Pd(PPh

)

for this specific substrate to ensure quantitative conversion.

Strategic Pathways: The "Orthogonal" Workflow
Researchers can choose the order of reactions to synthesize distinct libraries.

Route A: C-5 Functionalization First (Pd-Catalysis)
Target: 5-Aryl-4-chloropyrimidines.[2]

Logic: The C-I bond reacts exclusively with Pd(0). The C-Cl bond remains intact, serving as

a handle for subsequent

or a second cross-coupling.

Risk: If the C-5 substituent is bulky, it may hinder the subsequent attack at C-4.

Route B: C-4 Functionalization First ( )
Target: 4-Amino-5-iodopyrimidines or 4-Alkoxy-5-iodopyrimidines.
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Logic: Nucleophiles attack C-4 exclusively. The C-I bond is stable to standard

basic/nucleophilic conditions.

Risk: Installing an electron-donating group (like an amine) at C-4 increases electron density

in the ring, potentially deactivating the C-5 position for subsequent Pd-catalyzed oxidative

addition.

Visualization of Reaction Logic
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Caption: Orthogonal reaction pathways. Route A prioritizes C-5 modification; Route B prioritizes

C-4 modification.

Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at
C-5
Objective: Coupling an aryl boronic acid to the C-5 position while preserving the C-4 Chlorine.

Materials:

4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

Aryl Boronic Acid (1.1 equiv)[2]

Catalyst: Pd(dppf)Cl
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·DCM (3-5 mol%) or Pd(PPh

)

(5 mol%).

Note: Pd(dppf)Cl

is often preferred for sterically hindered substrates over Pd(PPh

)

.

Base: Na

CO

(2.0 M aqueous solution, 3.0 equiv).

Solvent: 1,4-Dioxane (degassed).

Procedure:

Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrimidine substrate,

aryl boronic acid, and Palladium catalyst.

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na

CO

solution.

Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting iodide.

The C-Cl bond is stable at this temperature for this duration.

Caution: Do not exceed 100 °C or use stronger bases (like Cs
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CO

in DMF) if you wish to strictly avoid C-4 side reactions, although C-4 coupling usually
requires >120 °C.

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).

Wash combined organics with brine, dry over Na

SO

, and concentrate.

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Troubleshooting:

Low Conversion:[3] If the C-6 methyl group causes steric stalling, switch to Pd(OAc)

+ S-Phos (1:2 ratio) and use K

PO

as the base in Toluene/Water.

Protocol 2: Regioselective Displacement at C-4
Objective: Displacement of the C-4 Chlorine with a primary or secondary amine.

Materials:

4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

Amine Nucleophile (1.2 – 1.5 equiv)

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

Solvent: DMF (Dimethylformamide) or n-Butanol.

Procedure:

Setup: Dissolve the pyrimidine substrate in DMF (0.2 M concentration).
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Addition: Add DIPEA and the amine nucleophile.

Reaction:

Reactive Amines (e.g., Morpholine, Pyrrolidine): Stir at Room Temperature for 2–6 hours.

Less Reactive Amines (e.g., Anilines): Heat to 60–80 °C.

Monitoring: The reaction is typically clean. The C-I bond will remain intact.

Workup: Pour the reaction mixture into ice water.

Solid Product: If a precipitate forms, filter and wash with water.

Oil Product: Extract with EtOAc, wash with LiCl solution (to remove DMF), dry, and

concentrate.

Protocol 3: Sonogashira Coupling at C-5
Objective: Installation of an alkyne at C-5.

Materials:

4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

Terminal Alkyne (1.2 equiv)

Catalyst: Pd(PPh

)

Cl

(5 mol%).

Co-Catalyst: CuI (2-3 mol%).

Base/Solvent: Et
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N (Triethylamine) or Et

N/THF mixture.

Procedure:

Setup: Combine pyrimidine, Pd catalyst, and CuI in a dry vial under Argon.

Solvent: Add degassed THF and Et

N.

Addition: Add the terminal alkyne slowly.

Reaction: Stir at Room Temperature.

Note: The C-I bond is highly reactive in Sonogashira conditions. Heating is rarely required

and may promote degradation or C-Cl reactivity.

Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify.

Analytical Data Summary
When characterizing products derived from 4-Chloro-5-iodo-2,6-dimethylpyrimidine, use the

following shifts as diagnostic markers:
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Feature
H NMR (CDCl

)
C NMR (ppm) Diagnostic Note

2-Me 2.6 – 2.7 (s, 3H) ~25 ppm
Shift remains

relatively constant.

6-Me 2.5 – 2.6 (s, 3H) ~29 ppm
Slightly shielded

compared to 2-Me.

C-5 (I) N/A ~100 ppm

High field shift due to

Iodine's heavy atom

effect.

C-5 (Aryl) N/A 125–135 ppm

Significant downfield

shift upon Suzuki

coupling.

C-4 (Cl) N/A ~160 ppm
Typical for chloro-

pyrimidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1597617#regioselective-reactions-of-4-chloro-5-iodo-
2-6-dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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